

Application Notes: Spectrophotometric Determination of Iron Using 5-Nitro-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Nitro-1,10-phenanthroline	
Cat. No.:	B1664666	Get Quote

Introduction

5-Nitro-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known chelating agent used extensively in analytical chemistry. In the presence of ferrous ions (Fe²⁺), **5-Nitro-1,10-phenanthroline** forms a stable, colored complex known as Nitroferroin. This complex has a distinct color that allows for the quantitative determination of iron in various samples using spectrophotometry. The primary application of Nitroferroin has historically been as a redox indicator, owing to the high formal potential of the [Fe(5-NO₂-phen)₃]²⁺/[Fe(5-NO₂-phen)₃]³⁺ couple, which is approximately +1.25 V.[1] This property makes it particularly useful in titrations with strong oxidizing agents.[1]

The underlying principle for the spectrophotometric analysis of iron with **5-Nitro-1,10-phenanthroline** is analogous to the established method using the parent compound, 1,10-phenanthroline.[2][3][4] This involves the reduction of any ferric iron (Fe³⁺) in the sample to the ferrous state (Fe²⁺), followed by the addition of the chelating agent to form the tris(**5-nitro-1,10-phenanthroline**)iron(II) complex. The intensity of the resulting color is directly proportional to the concentration of iron in the sample and is quantified by measuring its absorbance at the wavelength of maximum absorption (λ max).

This document provides a detailed protocol for the spectrophotometric determination of iron using **5-Nitro-1,10-phenanthroline**, based on established methodologies for phenanthroline derivatives.



Quantitative Data Summary

The spectrophotometric properties of the iron(II) complex with **5-Nitro-1,10-phenanthroline** are compared with the widely used **1,10-phenanthroline** and a related derivative, **5-Nitro-6-amino-1,10-phenanthroline**.

Parameter	5-Nitro-1,10- phenanthroline (Nitroferroin)	1,10- phenanthroline (Ferroin)	5-Nitro-6-amino- 1,10- phenanthroline
Wavelength of Maximum Absorbance (λmax)	Not explicitly stated in search results; likely similar to Ferroin.	~508 - 511 nm[1][2][3]	520 nm[5][6][7]
Molar Absorptivity (ε)	Not explicitly stated in search results.	~11,100 L·mol ⁻¹ ·cm ⁻¹ [3]	13,900 L·mol ⁻¹ ·cm ⁻¹ [7]
Stoichiometry (Ligand:Fe ²⁺)	3:1	3:1	3:1[5][6][7]
Optimal pH Range	Not explicitly stated; likely similar to Ferroin (pH 3-9).[3]	3 - 9[3]	3.4 - 4.5[7]
Linearity Range	Not explicitly stated.	Obeys Beer's Law over a wide range.	0.1 - 4.0 μg/mL[7]
Redox Potential (Fe ²⁺ /Fe ³⁺ complex)	+1.25 V[1]	+1.06 V	Not available

Experimental Protocols

The following protocols are adapted from standard methods for iron determination using 1,10-phenanthroline and its derivatives.

Reagent Preparation

Standard Iron Stock Solution (100 μg/mL):



- Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].
- Dissolve in a 1-liter volumetric flask containing approximately 500 mL of deionized water and 2.5 mL of concentrated sulfuric acid.
- $\circ~$ Dilute to the mark with deionized water and mix thoroughly. This solution contains 100 μg of Fe per mL.
- **5-Nitro-1,10-phenanthroline** Solution (0.1% w/v):
 - Dissolve 0.1 g of 5-Nitro-1,10-phenanthroline in 100 mL of 95% ethanol. Gentle warming may be necessary to achieve complete dissolution.
- Hydroxylamine Hydrochloride Solution (10% w/v):
 - Dissolve 10 g of hydroxylamine hydrochloride (NH2OH·HCl) in 100 mL of deionized water.
- Sodium Acetate Buffer Solution (1.2 M):
 - Dissolve 10 g of sodium acetate (NaC₂H₃O₂) in 100 mL of deionized water. This solution is used to adjust the pH.

Preparation of Calibration Standards

- Prepare a working standard iron solution (e.g., 10 μg/mL) by diluting the stock solution.
- Into a series of 50 mL volumetric flasks, pipette appropriate volumes (e.g., 1, 2, 5, 10, 15 mL) of the 10 μg/mL working standard to prepare a range of concentrations.
- Include a blank by adding deionized water to a separate 50 mL volumetric flask.
- To each flask (including the blank), add 1 mL of the hydroxylamine hydrochloride solution and swirl to mix.
- Add 10 mL of the **5-Nitro-1,10-phenanthroline** solution to each flask.
- Add 8 mL of the sodium acetate buffer solution to adjust the pH.



- Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 10-15 minutes for full color development.

Sample Preparation and Analysis

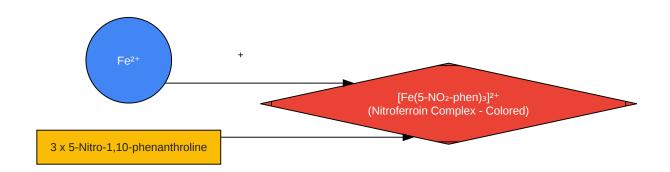
- Accurately measure a suitable aliquot of the sample solution into a 50 mL volumetric flask.
 The iron concentration should fall within the range of the calibration standards.
- Add 1 mL of hydroxylamine hydrochloride solution and mix.
- Add 10 mL of the **5-Nitro-1,10-phenanthroline** solution.
- Add 8 mL of sodium acetate buffer solution.
- Dilute to the mark with deionized water and mix well.
- Allow the color to develop for at least 10-15 minutes.

Spectrophotometric Measurement

- Set the spectrophotometer to the wavelength of maximum absorbance (λmax). A preliminary scan of one of the standards against the blank in the range of 400-600 nm is recommended to determine the optimal wavelength.
- Use the blank solution to zero the spectrophotometer.
- Measure the absorbance of each standard and the sample solution.
- Construct a calibration curve by plotting absorbance versus the concentration of the iron standards.
- Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

Visualizations

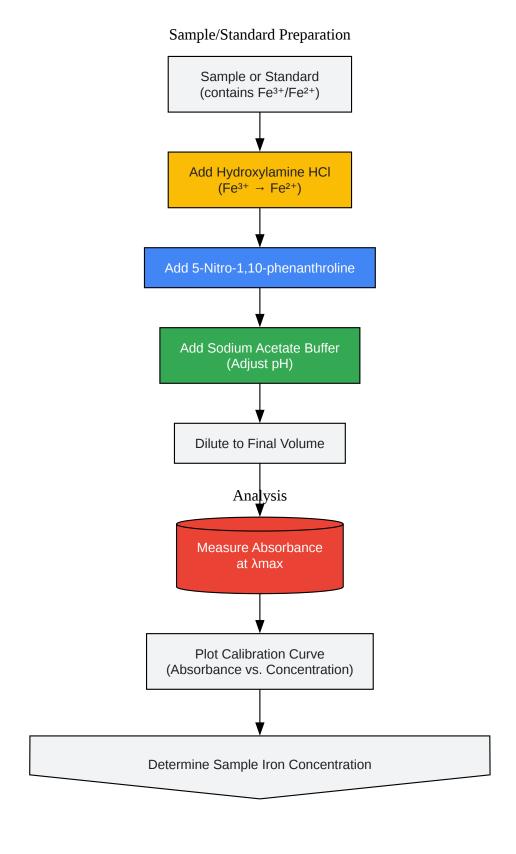




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Caption: Formation of the tris(5-nitro-1,10-phenanthroline)iron(II) complex.





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Caption: Experimental workflow for iron determination.



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